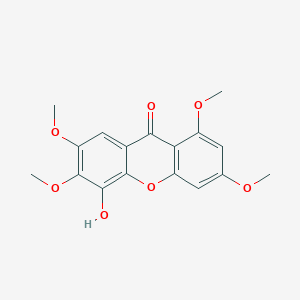

5-Hydroxy-1,3,6,7-tetramethoxy-9H-xanthen-9-one

Description

Structure

3D Structure

Properties

CAS No. |

637350-85-7 |

|---|---|

Molecular Formula |

C17H16O7 |

Molecular Weight |

332.3 g/mol |

IUPAC Name |

5-hydroxy-1,3,6,7-tetramethoxyxanthen-9-one |

InChI |

InChI=1S/C17H16O7/c1-20-8-5-10(21-2)13-11(6-8)24-16-9(14(13)18)7-12(22-3)17(23-4)15(16)19/h5-7,19H,1-4H3 |

InChI Key |

GKEHELAEOKIWGA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C(=C1)OC)C(=O)C3=CC(=C(C(=C3O2)O)OC)OC |

Origin of Product |

United States |

Preparation Methods

Overview of Synthesis Methods

The synthesis of 5-Hydroxy-1,3,6,7-tetramethoxy-9H-xanthen-9-one can be approached through several methods:

- Microwave-Assisted Synthesis

- Friedel-Crafts Acylation

- Intramolecular Nucleophilic Substitution

- Regioselective Demethylation and Methylation

Each method has distinct procedural steps and conditions that influence the yield and purity of the final product.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has gained popularity due to its efficiency and ability to enhance reaction rates.

- Reagents : Salicylic acids and phloroglucinol derivatives are utilized as starting materials.

- Catalysts : Anhydrous zinc chloride and phosphorus oxychloride act as catalysts.

- Conditions : The reaction mixture is subjected to microwave radiation at 80 °C for 40 minutes.

Yield : Reports indicate yields ranging from 60% to 85%, with purification achieved via high-performance liquid chromatography (HPLC).

Friedel-Crafts Acylation

Friedel-Crafts acylation is a classical method for introducing acyl groups into aromatic compounds.

- Starting Materials : 1,2,3-trimethoxybenzene is reacted with 2-methoxybenzoyl chloride.

- Catalyst : Aluminum chloride serves as the Lewis acid catalyst.

- Conditions : The reaction is typically carried out under reflux conditions.

This method has been optimized to improve yields by modifying the starting materials to avoid problematic steps in subsequent reactions.

Intramolecular Nucleophilic Substitution

This method involves a nucleophilic attack on an electrophile within the same molecule.

- Intermediate Formation : The product from Friedel-Crafts acylation undergoes intramolecular nucleophilic substitution.

- Conditions : The reaction may be accelerated using microwave irradiation or conventional heating.

This approach has shown significant improvements in yield and reaction time compared to traditional methods.

Regioselective Demethylation and Methylation

Regioselective demethylation is critical for introducing hydroxyl groups at specific positions on the xanthone structure.

- Demethylation Step : A demethylation agent is used under controlled conditions to selectively remove methoxy groups.

- Methylation Step : Methylating agents are then applied to introduce methoxy groups back at desired positions.

The combination of these steps allows for precise modifications of the xanthone structure but may require careful optimization of conditions to maximize yield.

Comparative Analysis of Synthesis Methods

| Method | Yield (%) | Time Required | Advantages | Disadvantages |

|---|---|---|---|---|

| Microwave-Assisted Synthesis | 60-85 | Short | Fast reaction times; high yields | Equipment cost; requires microwave access |

| Friedel-Crafts Acylation | Variable | Moderate | Well-established procedure; versatile | Sensitive to reaction conditions; potential for side reactions |

| Intramolecular Substitution | High | Reduced | Improved yields with microwave; efficient | Requires careful control of reaction conditions |

| Regioselective Demethylation | Variable | Longer | Allows precise structural modifications | Complexity in procedure; potential for low yield |

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-1,3,6,7-tetramethoxy-9H-xanthen-9-one can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The carbonyl group in the xanthone core can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

Substitution: Methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide

Reducing Agents: Sodium borohydride

Nucleophiles: Halides, amines

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while nucleophilic substitution of methoxy groups could yield various substituted xanthones .

Scientific Research Applications

Chemistry

In the field of chemistry, 5-Hydroxy-1,3,6,7-tetramethoxy-9H-xanthen-9-one serves as an important intermediate in the synthesis of various organic compounds. Its methoxy groups allow for versatile chemical modifications that can lead to the development of new materials and dyes. The compound is often utilized in the creation of fluorescent dyes due to its unique optical properties.

Biology

Research indicates that this compound exhibits significant biological activities:

- Antioxidant Properties: It has been shown to scavenge free radicals effectively, thereby reducing oxidative stress in biological systems.

- Antimicrobial Activity: Studies have demonstrated its potential to inhibit the growth of certain bacteria and fungi.

These properties make it a candidate for further investigation in pharmacological applications.

Medicine

The therapeutic potential of this compound is under exploration for various conditions:

- Anticancer Effects: Preliminary studies suggest that this compound may induce apoptosis in cancer cells and inhibit tumor growth.

- Anti-inflammatory Effects: Its ability to modulate inflammatory pathways could provide benefits in treating chronic inflammatory diseases.

Ongoing research aims to elucidate the specific mechanisms through which it exerts these effects.

Industry

In industrial applications, this compound is utilized in:

- Fluorescent Dyes: It is incorporated into formulations for use in biological imaging and as tracers in various scientific applications.

- Specialty Chemicals: The compound's unique properties make it suitable for developing specialty chemicals used in coatings and plastics.

Case Studies

Case Study 1: Antioxidant Activity

A study conducted by researchers found that this compound exhibited a significant reduction in oxidative stress markers in vitro. The results indicated a dose-dependent relationship between the concentration of the compound and its antioxidant capacity.

Case Study 2: Antimicrobial Properties

Another research effort evaluated the antimicrobial efficacy of this xanthone against various pathogens. The findings revealed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria at specific concentrations.

Mechanism of Action

The mechanism of action of 5-Hydroxy-1,3,6,7-tetramethoxy-9H-xanthen-9-one involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with specific enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Substituent Position and Number

The table below compares the substitution patterns of 5-Hydroxy-1,3,6,7-tetramethoxy-9H-xanthen-9-one with similar xanthones:

Key Observations :

- Electronic Effects : Methoxy groups at C1, C3, C6, and C7 in the target compound create an electron-rich aromatic system, enhancing stability and influencing UV-Vis absorption maxima (~320 nm) compared to analogues with fewer methoxy groups .

- Solubility : The hydroxyl group at C5 increases polarity relative to fully methoxylated analogues (e.g., compound 5), improving aqueous solubility but reducing lipid membrane permeability .

- Spectral Shifts : The absence of substituents at C2 and C8 in the target compound results in distinct ¹H-NMR signals for H-4 (δ ~6.85 ppm), differing from analogues with substitutions at these positions (e.g., δ ~6.78 ppm for H-2 in compound 2) .

Biological Activity

5-Hydroxy-1,3,6,7-tetramethoxy-9H-xanthen-9-one (CAS No. 637350-85-7) is a xanthone derivative that has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 332.3 g/mol. Its structure features multiple methoxy groups that contribute to its biological activity.

Antioxidant Activity

Research indicates that xanthones possess significant antioxidant properties. A study highlighted that xanthones can scavenge free radicals and inhibit lipid peroxidation, which is crucial in preventing oxidative stress-related diseases . The presence of hydroxyl groups in this compound enhances its ability to donate electrons and neutralize free radicals.

Anticancer Properties

Several studies have investigated the anticancer potential of xanthones. For instance, a study demonstrated that xanthone derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The specific effects of this compound on different cancer cell lines remain an area for further exploration.

Antimicrobial Activity

Xanthones have also been studied for their antimicrobial properties. Research suggests that these compounds can inhibit the growth of various bacterial strains by disrupting their cell membranes or interfering with metabolic pathways . The specific efficacy of this compound against pathogens warrants further investigation.

The biological activities of this compound can be attributed to several mechanisms:

- Free Radical Scavenging : The compound's hydroxyl groups facilitate electron donation.

- Enzyme Inhibition : It may inhibit enzymes involved in tumor promotion or microbial growth.

- Cell Cycle Modulation : Xanthones can induce cell cycle arrest in cancer cells.

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.